3-(4-Methoxybenzyl)-1-methylpiperidin-4-one
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Overview
Description
3-(4-Methoxybenzyl)-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 4-methoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-one typically involves the reaction of 4-methoxybenzyl chloride with 1-methylpiperidin-4-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidinones or benzyl derivatives.
Scientific Research Applications
3-(4-Methoxybenzyl)-1-methylpiperidin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure but contains a pyrazole ring instead of a piperidine ring.
(4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one: Contains an imidazolidinone ring and a butoxy group.
Uniqueness
3-(4-Methoxybenzyl)-1-methylpiperidin-4-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its methoxybenzyl group contributes to its potential biological activity and its utility as an intermediate in organic synthesis .
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C14H19NO2/c1-15-8-7-14(16)12(10-15)9-11-3-5-13(17-2)6-4-11/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
JPVIATLJHLHSDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(C1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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